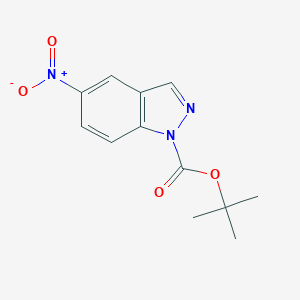

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAJFAVMXBRTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467645 | |

| Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-09-1 | |

| Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

Introduction: The Strategic Importance of N-1 Protection in Indazole Chemistry

In the landscape of modern drug discovery and medicinal chemistry, the indazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The functionalization of the indazole core is a cornerstone of analog synthesis, enabling the exploration of structure-activity relationships (SAR). However, the acidic proton on the N-1 position of the indazole ring complicates many synthetic transformations, necessitating the use of a protecting group.

This guide provides a comprehensive, field-proven methodology for the synthesis of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical research. The introduction of the tert-butoxycarbonyl (Boc) group at the N-1 position serves two critical functions: it masks the reactive N-H proton, preventing unwanted side reactions, and it modulates the electronic properties of the heterocyclic system, facilitating subsequent chemical modifications.[1][2] The Boc group is particularly favored due to its stability under a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions, ensuring orthogonality with other protecting groups.[3][4]

This document will delve into the mechanistic underpinnings of the N-Boc protection of 5-nitroindazole, provide a detailed and validated experimental protocol, and discuss critical parameters for process optimization and troubleshooting.

Section 1: Reaction Mechanism and Causality

The synthesis of this compound is achieved through the reaction of 5-nitroindazole with di-tert-butyl dicarbonate (Boc₂O). This transformation is a classic example of N-acylation, where the nucleophilic indazole nitrogen attacks an electrophilic carbonyl carbon of the Boc anhydride.

The Role of the Base and Nucleophilic Catalyst

While the reaction can proceed without a base, the process is often slow and inefficient.[3] The use of a base is crucial for deprotonating the indazole N-H, thereby increasing its nucleophilicity. While tertiary amines like triethylamine (TEA) can serve this purpose, a more effective strategy involves the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5][6]

DMAP functions as a superior nucleophilic catalyst. It first reacts with Boc₂O to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt.[7][8] This intermediate is significantly more electrophilic than Boc₂O itself, making it highly susceptible to attack by the weakly nucleophilic 5-nitroindazole. Following the nucleophilic attack, the DMAP catalyst is regenerated, ready to activate another molecule of Boc₂O.[7] This catalytic cycle dramatically accelerates the rate of reaction.

The overall mechanism can be visualized as follows:

Section 2: Validated Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification. Adherence to this procedure has consistently yielded high-purity product.

Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 5-Nitroindazole | 163.13 | 5.00 g | 30.65 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 7.40 g | 33.90 | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.37 g | 3.03 | 0.1 |

| Acetonitrile (CH₃CN), anhydrous | 41.05 | 100 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~300 mL | - | - |

| Saturated aq. NaHCO₃ solution | - | ~150 mL | - | - |

| Brine (Saturated aq. NaCl) | - | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

| Silica Gel (230-400 mesh) | - | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroindazole (5.00 g, 30.65 mmol) and 4-(dimethylamino)pyridine (0.37 g, 3.03 mmol).

-

Dissolution: Add 100 mL of anhydrous acetonitrile. Stir the mixture at room temperature until all solids are dissolved.

-

Reagent Addition: Add di-tert-butyl dicarbonate (7.40 g, 33.90 mmol) to the solution in one portion. A slight exotherm and gas evolution (CO₂) may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 10-12 hours.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (5-nitroindazole) is no longer visible.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) to remove any unreacted Boc₂O and acidic impurities, followed by brine (1 x 100 mL).[5]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 25% ethyl acetate in hexanes.

-

Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure. Dry the resulting solid under high vacuum to afford this compound as a pale yellow solid.

Expected Product Characterization

-

Appearance: Pale yellow solid

-

Yield: Typically 90-98%

-

¹H NMR (CDCl₃, 400 MHz): δ 8.75 (d, 1H), 8.40 (dd, 1H), 8.25 (s, 1H), 7.85 (d, 1H), 1.75 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 149.0, 144.5, 142.0, 127.0, 121.5, 119.0, 115.0, 86.0, 28.5.

Section 3: Process Optimization and Troubleshooting

Optimization Insights

-

Solvent Choice: While acetonitrile is effective, other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used.[5] The choice often depends on the solubility of the specific indazole substrate. Acetonitrile is often preferred for its ability to dissolve both the starting material and reagents well.

-

Base Selection: Using DMAP as a catalyst (0.1 eq) is highly recommended for accelerating the reaction.[7] If DMAP is unavailable, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although reaction times may be significantly longer.[1]

-

Stoichiometry: A slight excess of Boc₂O (1.1-1.2 equivalents) is used to ensure complete consumption of the starting 5-nitroindazole.[1] Using a large excess should be avoided as it complicates purification.

-

Temperature Control: The reaction proceeds efficiently at ambient temperature. Cooling to 0 °C before the addition of Boc₂O can be employed to control the initial exotherm, especially on a larger scale.[5]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient reaction time.- Poor quality of Boc₂O (hydrolyzed).- Inactive catalyst (DMAP). | - Extend reaction time and continue monitoring by TLC.- Use fresh, high-purity Boc₂O.- Use fresh DMAP. |

| Low Isolated Yield | - Loss of product during aqueous work-up.- Inefficient extraction.- Product loss during chromatography. | - Ensure pH of aqueous washes is basic to neutral.- Perform multiple extractions (3x) with ethyl acetate.- Carefully select fractions during column chromatography. |

| Byproduct Formation | - Presence of moisture leading to Boc₂O hydrolysis.- Reaction temperature too high. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., N₂).- Maintain reaction at room temperature. |

Section 4: Workflow and Safety

Experimental Workflow Diagram

The entire process, from initial setup to final characterization, can be summarized in the following workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and nitrile gloves must be worn at all times.

-

Reagent Handling:

-

5-Nitroindazole: May be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled in a fume hood. It is sensitive to moisture and heat.

-

4-(Dimethylamino)pyridine (DMAP): Is toxic and readily absorbed through the skin. Exercise extreme caution and avoid all contact.

-

Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Work away from ignition sources.

-

-

Waste Disposal: All organic waste should be collected in a designated, properly labeled container for hazardous waste disposal.

References

- 1. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 9. This compound | 129488-09-1 [sigmaaldrich.com]

- 10. This compound | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. As a derivative of indazole, a bicyclic system composed of fused benzene and pyrazole rings, its structure is primed for diverse biological activities. The incorporation of a 5-nitro group, a potent electron-withdrawing moiety, and a tert-butoxycarbonyl (Boc) protecting group at the N-1 position, significantly modulates its electronic properties and reactivity. These features make it a valuable intermediate in the synthesis of complex therapeutic agents, including kinase inhibitors and anti-cancer compounds.[1]

An unambiguous structural elucidation is paramount for any downstream application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise insights into the molecular framework. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just spectral data, but also the underlying principles and experimental causality for its interpretation.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the clear and unambiguous assignment of NMR signals. The structure and IUPAC-compliant numbering for this compound are presented below. This convention will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is highly sensitive to the local electronic environment, which is profoundly influenced by the substituent groups on the indazole core.

Core Principles: Substituent Effects

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance and induction, the nitro group at the C-5 position strongly deshields nearby protons.[2] This effect causes their signals to appear at a higher chemical shift (downfield). The deshielding is most pronounced for protons at the ortho (C-4 and C-6) and para positions.

-

tert-Butoxycarbonyl Group (-Boc): The Boc group attached to N-1 is also electron-withdrawing due to the carbonyl moiety. This effect deshields adjacent protons, particularly H-7.[3]

-

Spin-Spin Coupling: In aromatic systems, protons on adjacent carbons (ortho) typically exhibit strong coupling (J ≈ 7-9 Hz), while protons separated by four bonds (meta) show weaker coupling (J ≈ 1-3 Hz). This coupling pattern is crucial for confirming the substitution pattern.[4]

Signal Assignment and Interpretation

The spectrum is logically divided into the aromatic region, where the indazole protons resonate, and the aliphatic region, which contains the signal from the Boc group.

Aromatic Region (δ 8.0 - 9.0 ppm):

-

H-4 (δ ≈ 8.9-9.0 ppm, dd): This proton is predicted to be the most downfield signal in the aromatic region. It is positioned ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding.[1] It appears as a doublet of doublets (dd) due to ortho coupling with H-3 (if any, typically small) and meta coupling with H-6.

-

H-6 (δ ≈ 8.4-8.5 ppm, dd): Also ortho to the nitro group, H-6 is strongly deshielded. It appears as a doublet of doublets due to ortho coupling with H-7 and meta coupling with H-4.

-

H-7 (δ ≈ 8.2-8.3 ppm, d): The primary electronic influence on H-7 is the deshielding effect of the adjacent N-Boc group. It exhibits a doublet splitting pattern from its ortho coupling to H-6.[3]

-

H-3 (δ ≈ 8.1-8.2 ppm, s): This proton is part of the pyrazole ring. Its chemical environment is distinct from the benzene ring protons. It typically appears as a sharp singlet, as its coupling to other protons is often negligible.[3]

Aliphatic Region (δ ≈ 1.7 ppm):

-

-C(CH₃)₃ (δ ≈ 1.7 ppm, s): The nine protons of the tert-butyl group are chemically equivalent and do not couple with other protons. They give rise to a single, intense singlet. This characteristic signal is a definitive indicator of the Boc group's presence.[5]

Summary of ¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 8.95 | dd | J ≈ 9.2, 2.1 | 1H |

| H-6 | ~ 8.45 | dd | J ≈ 9.2, 0.8 | 1H |

| H-7 | ~ 8.25 | d | J ≈ 9.2 | 1H |

| H-3 | ~ 8.15 | s | - | 1H |

| -C(CH₃)₃ | ~ 1.70 | s | - | 9H |

| (Note: Predicted values based on literature for similar structures. Spectra should be recorded in CDCl₃ or DMSO-d₆ with TMS as an internal standard.) |

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum complements the ¹H data by providing a direct map of the carbon skeleton. The chemical shifts are sensitive to hybridization and the electronic effects of substituents.

Core Principles: Substituent Effects

-

Nitro Group (-NO₂): The carbon atom directly attached to the nitro group (C-5) is significantly deshielded and shifted downfield.[1] The nitro group also influences the chemical shifts of other carbons in the aromatic ring through resonance and inductive effects.

-

Boc Group (-COOC(CH₃)₃): The carbonyl carbon (C=O) is highly deshielded, appearing far downfield (δ ≈ 150-160 ppm). The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts in the aliphatic region.[5]

Signal Assignment and Interpretation

Aromatic & Heteroaromatic Carbons (δ 110 - 150 ppm):

-

C-5 (δ ≈ 144 ppm): As the carbon directly bonded to the nitro group, C-5 is expected to be one of the most downfield signals in the aromatic region.[1]

-

C-7a & C-3a (Bridgehead Carbons): These carbons, at the fusion of the two rings, have characteristic shifts. C-7a is typically around 140-142 ppm, while C-3a is slightly more shielded.

-

C-3 (δ ≈ 135 ppm): The chemical shift of this pyrazolic carbon is influenced by the adjacent nitrogen atoms.

-

C-4, C-6, C-7: These carbons will have distinct signals, with their chemical shifts influenced by their proximity to the nitro and Boc groups. C-4 and C-6 are expected to be in the 118-125 ppm range, while C-7, adjacent to the N-Boc group, will be in a similar region.

Carbonyl & Aliphatic Carbons (δ 25 - 160 ppm):

-

C=O (δ ≈ 150 ppm): The carbonyl carbon of the Boc group is highly deshielded and easily identifiable in the downfield region of the spectrum.

-

-C(CH₃)₃ (Quaternary, δ ≈ 85 ppm): The quaternary carbon of the tert-butyl group appears at a characteristic downfield position in the aliphatic region.

-

-C(CH₃)₃ (Methyls, δ ≈ 28 ppm): The three equivalent methyl carbons of the Boc group give rise to a single, intense signal in the upfield region.[5]

Summary of ¹³C NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O | ~ 150.0 |

| C-5 | ~ 144.0 |

| C-7a | ~ 141.5 |

| C-3 | ~ 135.0 |

| C-3a | ~ 125.0 |

| C-6 | ~ 122.0 |

| C-4 | ~ 119.0 |

| C-7 | ~ 115.0 |

| -C (CH₃)₃ | ~ 85.0 |

| -C(C H₃)₃ | ~ 28.3 |

| (Note: Predicted values based on literature. Actual values may vary slightly based on solvent and experimental conditions.) |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a standardized and rigorous experimental approach. This protocol outlines the self-validating workflow for characterizing this compound.

Workflow Diagram

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Instrumentation: All spectra should be recorded on a high-resolution NMR spectrometer, such as a Bruker AVANCE 400 MHz instrument.[6]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[7]

-

Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30 (A standard 30-degree pulse sequence).

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~4 seconds

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (A 30-degree pulse with proton decoupling).

-

Number of Scans (NS): 1024 (or more, as ¹³C has low natural abundance).

-

Relaxation Delay (D1): 2.0 seconds

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform manual phase correction and automatic baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

-

This rigorous protocol ensures that the resulting spectral data is both accurate and reliable, forming a trustworthy foundation for structural verification. The combined analysis of ¹H and ¹³C NMR spectra provides a self-validating system, where the proton coupling patterns confirm the substitution, and the carbon chemical shifts corroborate the electronic effects of the substituents.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to tert-Butyl 5-Nitro-1H-indazole-1-carboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physical and chemical properties, offering a detailed analysis of its structure and reactivity. This document outlines robust, field-proven protocols for its synthesis, purification, and subsequent chemical transformations, including N-Boc deprotection and nitro group reduction. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the reaction mechanisms and potential challenges. Furthermore, we explore its strategic application in the synthesis of complex bioactive molecules, particularly in the context of developing kinase inhibitors and other therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with significant therapeutic value.[1] Its unique bicyclic structure, containing both a benzene and a pyrazole ring, allows for diverse substitution patterns and three-dimensional arrangements, making it an ideal template for interacting with various biological targets. Indazole derivatives have demonstrated a wide range of pharmacological activities, including potent inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.

This compound (CAS No. 129488-09-1) has emerged as a particularly valuable intermediate.[2] The molecule is strategically functionalized with three key features:

-

The Indazole Core: Provides the fundamental bicyclic framework for biological activity.

-

The 5-Nitro Group: An electron-withdrawing group that can modulate the electronic properties of the ring system. Crucially, it serves as a synthetic handle that can be readily reduced to an amino group, opening up a vast array of subsequent derivatization possibilities.

-

The 1-N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen serves two primary purposes. First, it prevents unwanted side reactions at this position during other synthetic transformations. Second, its steric bulk can direct reactions to other positions on the ring system. Its facile removal under acidic conditions makes it an ideal temporary shield.[3]

This guide will provide the necessary technical details to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical properties of a synthetic intermediate is paramount for its successful application.

Physical Properties

This compound is typically supplied as a light yellow to yellow solid.[4] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 129488-09-1 | [5] |

| Molecular Formula | C₁₂H₁₃N₃O₄ | [5] |

| Molecular Weight | 263.25 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 128-130 °C | [4] |

| Boiling Point | 406.1 ± 37.0 °C (Predicted) | [4] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | While quantitative data is limited, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and tetrahydrofuran (THF), with limited solubility in non-polar solvents like hexanes and very low solubility in water. | Structural Inference |

| Storage | Store at ambient temperature in a dry, well-sealed container.[6] | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use. While specific spectra for this exact compound are not publicly available, the expected characteristics can be reliably predicted based on its structure and data from closely related analogues.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the C3 proton, and the highly shielded singlet for the nine equivalent protons of the tert-butyl group.

-

tert-Butyl protons: A sharp singlet around δ 1.7 ppm.

-

Aromatic protons: Signals in the aromatic region (δ 7.5-8.5 ppm), with splitting patterns dictated by their positions relative to the nitro group. The proton adjacent to the nitro group will be the most deshielded.

-

Indazole C3-H: A singlet typically appearing downfield, often above δ 8.0 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the quaternary carbon and methyl carbons of the Boc group, as well as the carbons of the indazole ring system.

-

tert-Butyl carbons: A quaternary signal around δ 82 ppm and a methyl signal around δ 28 ppm.

-

Carbonyl carbon: A signal in the δ 150-165 ppm range.

-

Aromatic carbons: Multiple signals in the δ 110-150 ppm range.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

C=O stretch (Boc carbonyl): A strong absorption band around 1710-1730 cm⁻¹.

-

N-O stretch (nitro group): Two characteristic strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-H stretches (aromatic and aliphatic): Bands around 2900-3100 cm⁻¹.

-

-

HRMS (High-Resolution Mass Spectrometry): ESI-HRMS should confirm the molecular formula by providing an accurate mass measurement. (Calculated for C₁₂H₁₃N₃O₄Na [M+Na]⁺: 286.0798; Found: expected to be within 5 ppm).

Synthesis and Purification Protocol

The synthesis of this compound is a straightforward procedure involving the N-protection of commercially available 5-nitroindazole.[7] The following protocol is based on established methods for the Boc-protection of indazole systems.[8]

Reaction Workflow Diagram

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Synthesis Protocol

Materials:

-

5-Nitroindazole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-nitroindazole (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids (approx. 10 mL per gram of 5-nitroindazole).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

-

Causality Insight: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for reaction with the relatively non-nucleophilic indazole nitrogen. Dropwise addition at low temperature helps to control the exotherm and prevent potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-nitroindazole) is fully consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Causality Insight: The water wash removes the water-soluble DMAP catalyst and any other aqueous-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography.[8]

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

-

Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 10% EtOAc in hexanes, gradually increasing to 20-30% EtOAc.

-

Causality Insight: The product is more polar than non-polar impurities but less polar than any remaining starting material or highly polar byproducts. The gradient elution allows for clean separation, with the desired product eluting after the non-polar impurities.

-

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the product.

-

Final Concentration: Concentrate the combined pure fractions under reduced pressure to afford this compound as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this intermediate lies in the sequential or orthogonal manipulation of its two key functional groups: the N-Boc protector and the 5-nitro group.

N-Boc Deprotection

The Boc group is reliably cleaved under acidic conditions to reveal the free N-H of the indazole.[3] The choice of acid depends on the sensitivity of other functional groups in the molecule.

Protocol: Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve the Boc-protected indazole (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.

-

The resulting product is typically the TFA salt of the deprotected indazole, which can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up if the free base is required.

-

Causality Insight: Strong acids like TFA protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into gaseous isobutylene and carbon dioxide, and the protonated amine. This is an irreversible and clean reaction, driving it to completion.[9]

Reduction of the 5-Nitro Group

The transformation of the 5-nitro group to a 5-amino group is a cornerstone of this building block's utility, enabling a wide range of subsequent functionalization, such as amide bond formation, diazotization, or reductive amination.

Protocol: Reduction using Tin(II) Chloride (SnCl₂)

-

Suspend this compound (1.0 eq) in a solvent such as ethyl acetate or ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Heat the mixture to reflux (typically 60-80 °C) for 2-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After cooling to room temperature, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9).

-

The resulting tin salts will precipitate. Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.

-

The filtrate can then be washed with water and brine, dried, and concentrated to yield the crude tert-butyl 5-amino-1H-indazole-1-carboxylate.

-

Causality Insight: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups. It is a single-electron transfer agent that works well in protic solvents. The reaction is often preferred because it is tolerant of many other functional groups, including esters like the Boc group. The basic work-up is critical to neutralize the acidic reaction conditions and precipitate the tin hydroxides, allowing for their removal by filtration.[10]

Synthetic Strategy Flowchart

The following diagram illustrates the strategic potential of the intermediate.

Caption: Strategic pathways for elaborating the title compound.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties and predictable reactivity make it a reliable component in multi-step synthetic campaigns. The strategic placement of the nitro and Boc groups allows for selective and sequential functionalization, providing chemists with a powerful tool to access a wide chemical space of complex indazole derivatives. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively incorporate this important intermediate into their work, accelerating the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 129488-09-1 | Benchchem [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. This compound | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 129488-09-1 [sigmaaldrich.com]

- 7. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate: Starting Materials and Strategic Execution

This guide provides a comprehensive overview of the synthetic pathways leading to tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, a key intermediate in contemporary drug discovery and development. The strategic selection of starting materials is paramount to achieving high yields, purity, and scalability. This document elucidates the primary synthetic routes, the rationale behind methodological choices, and detailed protocols for researchers, scientists, and professionals in the field of medicinal chemistry.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, featuring prominently in a wide array of pharmacologically active compounds. The introduction of a nitro group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position furnishes a versatile building block, this compound. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the Boc group offers robust protection of the indazole N-H with straightforward deprotection under acidic conditions. This strategic design makes the title compound a valuable precursor for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents.

Synthetic Strategies: Pathways to the 5-Nitro-1H-indazole Core

The synthesis of this compound is conceptually divided into two primary stages: the formation of the 5-nitro-1H-indazole core and the subsequent N-Boc protection. The choice of starting material for the indazole core dictates the overall efficiency and scalability of the synthesis.

The Classical Approach: Diazotization of 2-Methyl-4-nitroaniline

One of the most established and reliable methods for the synthesis of 5-nitro-1H-indazole commences with 2-methyl-4-nitroaniline (also known as 2-amino-5-nitrotoluene). This pathway leverages a classical intramolecular diazonium cyclization.

The reaction proceeds via the diazotization of the amino group of 2-methyl-4-nitroaniline with sodium nitrite in an acidic medium, typically glacial acetic acid.[1][2] The resulting diazonium salt is unstable and undergoes in situ cyclization, with the diazonium group being attacked by the nucleophilic carbon of the methyl group, leading to the formation of the indazole ring system. This method is advantageous due to the ready availability and low cost of the starting material. However, careful control of the reaction temperature is crucial to prevent the formation of side products.[1]

Alternative Routes from Substituted Benzaldehydes and Acetophenones

An alternative strategy involves the reaction of a suitably substituted benzaldehyde or acetophenone with hydrazine. For instance, 2-fluoro-5-nitrobenzaldehyde can be reacted with hydrazine hydrate in a solvent like DMF.[2] The reaction likely proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazine displaces the fluorine atom to close the indazole ring.[3][4][5] This method offers a direct route to the indazole core and can be advantageous when substituted indazoles are desired.

The Final Step: N-Boc Protection

Once 5-nitro-1H-indazole is synthesized, the final step is the protection of the N-H of the pyrazole ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically accomplished by reacting 5-nitro-1H-indazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.[6] 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.[6] The choice of solvent is typically an aprotic one, such as dichloromethane or tetrahydrofuran. This reaction is generally high-yielding and clean, providing the desired this compound.

Comparative Analysis of Synthetic Routes

| Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

| 2-Methyl-4-nitroaniline | Sodium nitrite, Acetic acid | Diazotization, Cyclization | Readily available and inexpensive starting material, well-established procedure.[1][2] | Requires careful temperature control, potential for diazoamino side-product formation.[1] |

| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF | Hydrazone formation, SNAr Cyclization | Direct route, can be adapted for substituted indazoles.[2][3][4][5] | Starting material may be more expensive, requires anhydrous conditions for optimal yield. |

Visualizing the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway from 2-methyl-4-nitroaniline to this compound.

Caption: Synthetic pathway from 2-methyl-4-nitroaniline to the target compound.

Detailed Experimental Protocol: Synthesis via Diazotization

This protocol details the synthesis of this compound starting from 2-methyl-4-nitroaniline.

Step 1: Synthesis of 5-Nitro-1H-indazole[1][2]

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, add 2-methyl-4-nitroaniline (1.0 equivalent) and dissolve it in glacial acetic acid. Cool the solution to 15-20°C in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.0 equivalent) in a minimal amount of water. Add this solution dropwise to the stirred acetic acid solution, ensuring the temperature does not exceed 25°C.

-

Reaction Monitoring: After the addition is complete, continue stirring for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Allow the reaction mixture to stand at room temperature for 24-72 hours.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. To the residue, add water and stir to form a slurry. Filter the solid product, wash thoroughly with cold water, and dry in an oven at 80-90°C. The crude 5-nitro-1H-indazole can be purified by recrystallization from methanol to yield pale yellow needles.

Step 2: Synthesis of this compound[6]

-

Reaction Setup: To a solution of 5-nitro-1H-indazole (1.0 equivalent) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP, catalytic amount).

-

Boc Protection: Cool the reaction mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.

Conclusion

The synthesis of this compound is a well-defined process with multiple viable starting points. The classical approach utilizing the diazotization of 2-methyl-4-nitroaniline remains a robust and cost-effective method. The subsequent N-Boc protection is a high-yielding and straightforward transformation. Careful execution of these steps, with appropriate reaction monitoring and purification, will provide medicinal chemists with a valuable building block for the development of novel therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

Introduction: A Key Intermediate in Kinase Inhibitor Synthesis

An In-Depth Technical Guide to the Characterization of tert-Butyl 5-nitro-1H-indazole-1-carboxylate (CAS Number 129488-09-1)

For Researchers, Scientists, and Drug Development Professionals

This compound, bearing the CAS number 129488-09-1, is a pivotal chemical intermediate in the field of medicinal chemistry and drug development. Its indazole core is a recognized pharmacophore present in numerous kinase inhibitors, making this compound a valuable building block for the synthesis of targeted therapeutics, particularly in oncology. The strategic placement of the nitro group and the N-1 tert-butyloxycarbonyl (Boc) protecting group allows for versatile chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs. This guide provides a comprehensive technical overview of its characterization, from its fundamental properties to detailed analytical methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 129488-09-1 | [1][2] |

| Molecular Formula | C₁₂H₁₃N₃O₄ | [1][2] |

| Molecular Weight | 263.25 g/mol | [1][2] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Ambient Storage | [2] |

| InChI Key | YXAJFAVMXBRTMU-UHFFFAOYSA-N | [1][2] |

The Strategic Importance of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group plays a crucial role in the synthetic utility of this molecule. It serves to protect the N-1 position of the indazole ring, preventing its participation in undesired side reactions during subsequent chemical transformations at other positions of the molecule. This protection is advantageous due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions, which preserves the integrity of the target molecule.

Synthesis and Purification: A Methodological Approach

Experimental Protocol: N-Boc Protection of 5-nitro-1H-indazole

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-1H-indazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP) (1 equivalent), to the solution.

-

Introduction of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup: Upon completion, dilute the reaction mixture with the solvent used and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Synthetic workflow for the N-Boc protection of 5-nitro-1H-indazole.

Analytical Characterization: A Multi-Technique Approach

The comprehensive characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indazole ring and the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring. Based on the structure, one would anticipate signals in the aromatic region (typically 7.0-9.0 ppm) and a sharp singlet for the tert-butyl group around 1.7 ppm.[3]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It should display signals for the carbonyl carbon of the Boc group (around 150-160 ppm), the quaternary and methine carbons of the indazole ring, and the carbons of the tert-butyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 264.0982, corresponding to the formula C₁₂H₁₄N₃O₄⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method would typically be employed.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

A successful purification and analysis would yield a single major peak in the chromatogram, indicating a high degree of purity.

Caption: Analytical workflow for the characterization of the title compound.

Role in Drug Discovery: A Building Block for Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of various kinase inhibitors. The 5-nitro group on this compound can be readily reduced to an amino group, which then serves as a handle for further chemical modifications, such as amide bond formation or participation in cross-coupling reactions. This allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the final drug candidates. For instance, derivatives of this compound can be utilized in the synthesis of inhibitors for kinases such as Akt, which are critical nodes in cell signaling pathways often dysregulated in cancer.

Conclusion

This compound is a fundamentally important intermediate for the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors. A comprehensive characterization, employing a suite of analytical techniques including NMR, MS, and HPLC, is paramount to ensure its quality and suitability for downstream applications in drug discovery and development. The methodologies and insights provided in this guide offer a robust framework for researchers and scientists working with this versatile building block.

References

A Technical Guide to the Solubility of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 5-nitro-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. A deep understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical considerations governing the solubility of this molecule, presents illustrative solubility data in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for determining its solubility via the shake-flask method. This guide is intended for researchers, scientists, and drug development professionals to facilitate the efficient and effective use of this compound in their work.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from discovery to a therapeutic product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's developability. For a synthetic intermediate like this compound, its solubility profile in various organic solvents directly impacts several key stages of the drug development pipeline:

-

Reaction Kinetics and Yield: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in the solvent. Poor solubility can lead to sluggish reactions and diminished yields.

-

Purification Efficiency: Crystallization, a common method for purifying solid compounds, is fundamentally a solubility-driven process. Selecting an appropriate solvent system with optimal solubility characteristics is paramount for achieving high purity and recovery.

-

Formulation and Bioavailability: For the final active pharmaceutical ingredient (API), its solubility in physiological media is a key factor influencing its absorption and bioavailability. Early-stage solubility assessments of intermediates can provide valuable insights into the potential challenges that may arise with the final API.

This guide focuses specifically on this compound, providing a detailed examination of its solubility.

Physicochemical Properties of this compound

To understand the solubility of a compound, it is essential to first consider its inherent physicochemical properties. These properties provide clues about how the molecule will interact with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O₄ | PubChem[1] |

| Molecular Weight | 263.25 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Melting Point | Not publicly available |

The XLogP3 value of 2.7 suggests that this compound is a moderately lipophilic compound. This indicates that it is likely to have better solubility in organic solvents than in water. The presence of the nitro group and the carboxylate ester introduces some polarity to the molecule, suggesting that it may be soluble in a range of solvents with varying polarities.

Illustrative Solubility Data

While specific, experimentally determined public data on the solubility of this compound is limited, the following table presents illustrative solubility data in a range of common organic solvents at ambient temperature (20-25 °C). This data is based on the physicochemical properties of the compound and is intended to serve as a practical guide for solvent selection.

| Solvent | Polarity Index | Illustrative Solubility (mg/mL) | Classification |

| Dichloromethane (DCM) | 3.1 | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | > 100 | Very Soluble |

| Acetone | 5.1 | > 100 | Very Soluble |

| Ethyl Acetate | 4.4 | ~50-100 | Freely Soluble |

| Acetonitrile | 5.8 | ~20-50 | Soluble |

| Methanol | 5.1 | ~10-20 | Sparingly Soluble |

| Ethanol | 4.3 | ~5-10 | Slightly Soluble |

| Isopropanol | 3.9 | < 5 | Very Slightly Soluble |

| Toluene | 2.4 | ~10-20 | Sparingly Soluble |

| Heptane | 0.1 | < 1 | Insoluble |

| Water | 10.2 | < 0.1 | Practically Insoluble |

Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. For critical applications, it is imperative to determine the solubility experimentally using a validated method.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[2][3] This method is reliable for both highly soluble and poorly soluble compounds.[3] The following is a detailed, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (ensure high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.[4]

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment. The temperature should be maintained at the desired level (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. The time required for equilibration should be determined experimentally.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by the interplay of several factors related to its molecular structure and the properties of the solvent.

-

Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. The indazole core is aromatic and relatively nonpolar, while the nitro group and the tert-butyl carboxylate group introduce polar and nonpolar characteristics, respectively. Solvents with a polarity that can effectively solvate all parts of the molecule will exhibit higher solubility.

-

Hydrogen Bonding: The nitrogen atoms in the indazole ring and the oxygen atoms in the nitro and carboxylate groups can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (e.g., methanol, ethanol) can interact with the solute through hydrogen bonding, which can influence solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. However, the extent of this effect varies depending on the solute and solvent.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur. A higher crystal lattice energy can lead to lower solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While specific experimental data is not widely available, an understanding of its physicochemical properties allows for a reasoned estimation of its solubility in common organic solvents. The provided illustrative data and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers to make informed decisions regarding solvent selection and to accurately determine the solubility of this important pharmaceutical intermediate in their own laboratories. A thorough understanding and experimental determination of solubility are indispensable for the successful and efficient progression of drug development projects.

References

A Technical Guide to tert-Butyl 5-Nitro-1H-indazole-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of tert-butyl 5-nitro-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's fundamental properties, a robust synthesis protocol, comprehensive characterization data, and its strategic application in the synthesis of pharmacologically active agents.

Core Molecular Attributes

This compound is a stable, crystalline solid that serves as a versatile intermediate. The introduction of the nitro group at the 5-position of the indazole core significantly influences its chemical reactivity, making it a valuable precursor for a range of functional group transformations. The tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen provides stability and enhances solubility in organic solvents, facilitating its use in multi-step synthetic sequences.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O₄ | --INVALID-LINK--[1], --INVALID-LINK-- |

| Molecular Weight | 263.25 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |

| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |

| CAS Number | 129488-09-1 | --INVALID-LINK-- |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-nitroindazole. This process involves the protection of the indazole nitrogen followed by nitration. The choice of a Boc protecting group is strategic; it is stable under a variety of reaction conditions but can be readily removed under acidic conditions without affecting other functional groups.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-Boc protection of indazoles.[2]

Materials:

-

5-Nitroindazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-nitroindazole (1.0 eq) in anhydrous dichloromethane, add 4-dimethylaminopyridine (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Structural Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, with downfield shifts due to the electron-withdrawing nitro group. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed in the upfield region.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₂H₁₃N₃O₄ is 263.0906.[1] The observed mass should be in close agreement with this value, confirming the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the nitro and Boc-protected nitrogen functionalities makes this compound a highly valuable building block in the synthesis of complex pharmaceutical agents. The nitro group can be readily reduced to an amine, which then serves as a handle for further derivatization through amide bond formation, reductive amination, or participation in cross-coupling reactions.

Caption: Key transformations of the title compound in drug synthesis.

The indazole scaffold itself is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The ability to introduce diverse substituents at the 5-position via the nitro-to-amine transformation allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide array of indazole-based compounds with significant therapeutic potential. Its well-defined synthesis, straightforward purification, and versatile reactivity profile ensure its continued importance in the field of drug discovery and development. The methodologies and characterization data presented in this guide provide a solid foundation for researchers to confidently utilize this valuable chemical entity in their synthetic endeavors.

References

A Comprehensive Technical Guide to the Stability and Storage of Boc-5-Nitroindazole

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. Boc-5-nitroindazole, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its stability directly impacts reaction yields, impurity profiles, and the ultimate quality of the final active pharmaceutical ingredient (API). This in-depth guide provides a technical overview of the stability profile of Boc-5-nitroindazole, recommended storage conditions based on its chemical nature, and protocols for assessing its long-term viability.

Understanding the Molecule: A Tale of Two Moieties

Boc-5-nitroindazole's stability is governed by the interplay of its two primary functional components: the indazole ring system substituted with a nitro group, and the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen.

-

The Nitro-Substituted Indazole Core : The indazole ring is a relatively stable aromatic system. However, the presence of a strong electron-withdrawing nitro group at the 5-position renders the molecule susceptible to certain degradation pathways, particularly photodegradation. Nitroaromatic compounds are known to absorb UV light, which can lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, fundamentally altering the molecule's reactivity and properties.[1]

-

The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is a widely used protecting group for amines and amides due to its stability under a broad range of nucleophilic and basic conditions.[2] However, its Achilles' heel is its lability under acidic conditions and at elevated temperatures.[2][3] Strong acids will readily cleave the Boc group, liberating the free indazole, carbon dioxide, and isobutylene.[3] Thermally, deprotection can occur at temperatures as low as 100-150°C, a critical consideration for long-term storage and handling during certain experimental procedures.[3]

The synergy of these two groups dictates the optimal conditions for storage and handling, aiming to mitigate the risks associated with both acid/thermal-lability and photosensitivity.

Recommended Storage Conditions for Maximum Stability

Based on the chemical properties of Boc-5-nitroindazole and general guidelines for related compounds, the following storage conditions are recommended to ensure its long-term integrity.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the risk of thermal degradation and slows down potential hydrolytic or oxidative processes. This is a common recommendation for Boc-protected nitro-heterocycles to ensure long-term stability. |

| Light | Store in an amber or opaque container in a dark location. | Protects the nitro-substituted indazole core from photodegradation, a known degradation pathway for nitroaromatic compounds.[1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the molecule. While not as critical as for highly air-sensitive compounds, it is a best practice for long-term storage of complex organic molecules. |

| Moisture | Keep container tightly sealed in a dry environment. A desiccator can be used for added protection. | Prevents hydrolysis. While the Boc group is not acutely sensitive to neutral water, prolonged exposure, especially at elevated temperatures, could potentially lead to slow degradation. |

| pH | Avoid contact with acidic and strongly basic environments. | The Boc group is highly susceptible to cleavage by acids.[2] While generally stable to bases, strong basic conditions should be avoided to prevent potential side reactions with the nitroaromatic system. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting unexpected experimental results and for developing analytical methods to assess purity.

Caption: Key degradation pathways for Boc-5-nitroindazole.

-

Acid-Catalyzed Deprotection : This is the most significant and rapid degradation pathway. Trace amounts of acid in solvents or on glassware can lead to the cleavage of the Boc group, yielding 5-nitroindazole. This is a critical consideration during reaction workups and purification (e.g., silica gel chromatography, which can be slightly acidic).

-

Thermal Deprotection : While requiring higher energy than acid-catalyzed cleavage, elevated temperatures can cause the Boc group to be removed.[3] This is particularly relevant if the compound is heated for extended periods, for example, to aid dissolution.

-

Photodegradation : Exposure to UV light can induce photochemical reactions. A likely pathway is the reduction of the nitro group to an amino group, forming Boc-5-aminoindazole.[1] Further degradation of the indazole ring system is also possible under prolonged or high-intensity light exposure.[5]

Experimental Protocols for Stability Assessment

To ensure the quality of Boc-5-nitroindazole, particularly for long-term storage or when using older batches, performing a stability assessment is recommended.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of organic compounds and detecting degradation products.

Methodology:

-

Standard Preparation : Accurately weigh and dissolve a reference standard of Boc-5-nitroindazole in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.

-

Instrumentation :

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength of maximum absorbance for Boc-5-nitroindazole (determined by UV-Vis spectroscopy, likely in the 254-320 nm range).

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample relative to the standard indicates degradation. The primary degradation product, 5-nitroindazole, will have a significantly different retention time (likely eluting earlier due to increased polarity).

Caption: Workflow for HPLC purity assessment of Boc-5-nitroindazole.

Forced Degradation Studies

To proactively understand the stability profile, forced degradation studies can be performed. This involves subjecting the compound to harsh conditions to accelerate decomposition.

Methodology:

-

Prepare Solutions : Prepare solutions of Boc-5-nitroindazole (e.g., 0.5 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions :

-

Acidic : Add a small amount of dilute HCl (e.g., to a final concentration of 0.1 M).

-

Basic : Add a small amount of dilute NaOH (e.g., to a final concentration of 0.1 M).

-

Oxidative : Add a small amount of 3% hydrogen peroxide.

-

Thermal : Heat a solution at a controlled elevated temperature (e.g., 60-80°C).

-

Photolytic : Expose a solution to a UV lamp.

-

-

Time Points : Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis : Analyze the aliquots by HPLC-MS to identify and quantify the parent compound and any degradation products formed. This provides invaluable insight into the lability of the molecule under different chemical environments.

Conclusion: Best Practices for Ensuring Compound Integrity

The stability of Boc-5-nitroindazole is robust when handled and stored correctly. The primary vulnerabilities are exposure to acidic conditions, high temperatures, and UV light. By adhering to the recommended storage conditions—refrigeration, protection from light, and exclusion of moisture and atmospheric oxygen—researchers can ensure the long-term purity and reactivity of this valuable synthetic intermediate. Regular purity assessment, especially for older batches or when inconsistent results are observed, is a critical component of good laboratory practice and ensures the reliability of experimental outcomes.

References

- 1. How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog - Rongyao [rongyaobio.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tert-Butyl 5-Nitro-1H-indazole-1-carboxylate in Medicinal Chemistry

Introduction: The Strategic Value of a Pre-functionalized Indazole Scaffold

In the landscape of modern drug discovery, the indazole nucleus is a "privileged" scaffold, forming the core of numerous therapeutic agents across oncology, inflammation, and neurology.[1][2] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. However, the synthesis and selective functionalization of the indazole ring system can present significant regioselectivity challenges.

This guide focuses on tert-butyl 5-nitro-1H-indazole-1-carboxylate (CAS: 129488-09-1) , a versatile building block designed to circumvent these challenges.[3] This molecule offers a tripartite strategic advantage for the medicinal chemist:

-

The Indazole Core: A proven pharmacophore with a wide range of biological activities.[1][4]

-

The N1-Boc Group: A robust protecting group that directs reactivity away from the N1 position, preventing unwanted side reactions and isomerization, while enabling straightforward deprotection under acidic conditions.[5][6]